3-[2-(Dimethylamino)ethoxy]propiononitrile
Overview
Description
3-[2-(Dimethylamino)ethoxy]propiononitrile is an organic compound with the molecular formula C10H21N3O. It is known for its unique structure, which includes a nitrile group and a dimethylaminoethoxy group. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Dimethylamino)ethoxy]propiononitrile typically involves a series of chemical reactions. One common method includes the reaction of dimethylamine with chloroethanol to produce dimethylaminoethanol. This intermediate is then reacted with chloropropionitrile under basic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of automated systems and advanced technologies helps in optimizing the reaction conditions and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
3-[2-(Dimethylamino)ethoxy]propiononitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and other derivatives.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-[2-(Dimethylamino)ethoxy]propiononitrile has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: This compound is used in the study of biochemical pathways and enzyme reactions.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[2-(Dimethylamino)ethoxy]propiononitrile involves its interaction with molecular targets such as enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The dimethylaminoethoxy group can interact with hydrophobic regions of proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
Propanenitrile, 3-(dimethylamino)-: This compound has a similar structure but lacks the ethoxy group.
3-[2-(dimethylamino)ethoxy]propanenitrile: This compound has a similar structure but different functional groups.
Uniqueness
3-[2-(Dimethylamino)ethoxy]propiononitrile is unique due to its combination of nitrile and dimethylaminoethoxy groups. This unique structure allows it to participate in a variety of chemical reactions and makes it useful in different scientific applications .
Properties
CAS No. |
22397-29-1 |
---|---|
Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
3-[2-(dimethylamino)ethoxy]propanenitrile |
InChI |
InChI=1S/C7H14N2O/c1-9(2)5-7-10-6-3-4-8/h3,5-7H2,1-2H3 |
InChI Key |
MNAXYNVBGBASIG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCCC#N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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